molecular formula C16H17N3O2 B14162914 3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol CAS No. 714915-89-6

3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol

Cat. No.: B14162914
CAS No.: 714915-89-6
M. Wt: 283.32 g/mol
InChI Key: RBZIIYHVMALRIV-UHFFFAOYSA-N
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Description

3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol is a heterocyclic compound that features both oxadiazole and quinoline moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with nucleic acids, while the quinoline moiety can inhibit various enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol is unique due to its combined oxadiazole and quinoline structures, which provide a distinct set of biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

714915-89-6

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

6-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one

InChI

InChI=1S/C16H17N3O2/c1-9(2)6-14-18-15(19-21-14)12-8-11-7-10(3)4-5-13(11)17-16(12)20/h4-5,7-9H,6H2,1-3H3,(H,17,20)

InChI Key

RBZIIYHVMALRIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CC(C)C

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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